molecular formula C12H22O3 B13956196 Ethyl 2-(1-hydroxycyclohexyl)butanoate CAS No. 51632-39-4

Ethyl 2-(1-hydroxycyclohexyl)butanoate

Cat. No.: B13956196
CAS No.: 51632-39-4
M. Wt: 214.30 g/mol
InChI Key: CPCOUDFALHSPMH-UHFFFAOYSA-N
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Description

Ethyl 2-(1-hydroxycyclohexyl)butanoate is an organic compound belonging to the ester family Esters are known for their pleasant aromas and are widely used in the flavor and fragrance industries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-hydroxycyclohexyl)butanoate typically involves the esterification of 2-(1-hydroxycyclohexyl)butanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

2-(1-hydroxycyclohexyl)butanoic acid+ethanolH2SO4ethyl 2-(1-hydroxycyclohexyl)butanoate+water\text{2-(1-hydroxycyclohexyl)butanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-(1-hydroxycyclohexyl)butanoic acid+ethanolH2​SO4​​ethyl 2-(1-hydroxycyclohexyl)butanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. Enzymatic catalysis using lipases can also be employed for a more environmentally friendly approach, as enzymes can operate under milder conditions and reduce the need for harsh chemicals .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-hydroxycyclohexyl)butanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(1-hydroxycyclohexyl)butanoic acid and ethanol.

    Reduction: Reduction of the ester can be achieved using reagents like lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.

    Oxidation: The hydroxy group on the cyclohexyl ring can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3).

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Hydrolysis: 2-(1-hydroxycyclohexyl)butanoic acid and ethanol.

    Reduction: 2-(1-hydroxycyclohexyl)butanol.

    Oxidation: 2-(1-oxocyclohexyl)butanoate.

Scientific Research Applications

Ethyl 2-(1-hydroxycyclohexyl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(1-hydroxycyclohexyl)butanoate primarily involves its hydrolysis to release 2-(1-hydroxycyclohexyl)butanoic acid and ethanol. The hydroxy group on the cyclohexyl ring can participate in hydrogen bonding and other interactions with biological targets, potentially leading to antimicrobial or other bioactive effects. The ester linkage allows for controlled release of active compounds in drug delivery applications .

Comparison with Similar Compounds

Ethyl 2-(1-hydroxycyclohexyl)butanoate can be compared with other esters such as:

Biological Activity

Ethyl 2-(1-hydroxycyclohexyl)butanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, including antimicrobial, nematicidal, and other relevant activities, supported by research findings and case studies.

Chemical Structure and Properties

This compound is an ester with the chemical formula C10H18O3C_{10}H_{18}O_3. Its structure features a cyclohexanol moiety, which is significant for its biological properties. The compound is classified under alicyclic esters, which are known for various biological activities.

1. Antimicrobial Activity

Recent studies have indicated that compounds structurally related to this compound exhibit notable antimicrobial properties. For instance, compounds such as (+)-tanikolide have shown strong toxicity against various pathogens, including Candida albicans and Staphylococcus aureus . Although specific data on this compound's direct antimicrobial activity is limited, its structural analogs suggest potential efficacy in this domain.

2. Nematicidal Activity

A significant area of research involves the nematicidal properties of esters similar to this compound. A study focusing on volatile metabolites from Brevundimonas diminuta demonstrated that various ester compounds exhibited strong nematicidal activity against Meloidogyne javanica, a root-knot nematode .

Table 1: Nematicidal Activity of Ester Compounds

CompoundMortality of M. javanica (%) at 24h
Butyl butanoate93.75 ± 0.02
Ethyl pent-4-enoate82.38 ± 0.01
Methyl 3-methylbutanoate85.82 ± 0.01
Ethyl 4-methylpentanoate95.69 ± 0.01
Ethyl 2-methylbutanoate75.51 ± 0.01

These findings indicate that ethyl esters have considerable potential as biocontrol agents against nematodes, which could be extrapolated to predict similar activity for this compound.

3. Detoxification Pathways

The detoxification mechanisms for alicyclic esters like this compound involve reduction and conjugation processes in the liver . The compound is likely metabolized through reduction of the ketone functional group followed by glucuronic acid conjugation, facilitating excretion via urine.

Case Studies

In a recent case study examining the biological activity of several ester compounds, ethyl pent-4-enoate was highlighted for its potent nematicidal effects . While direct studies on this compound are scarce, the similarities in structure suggest it may possess analogous properties worth investigating further.

Properties

CAS No.

51632-39-4

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

ethyl 2-(1-hydroxycyclohexyl)butanoate

InChI

InChI=1S/C12H22O3/c1-3-10(11(13)15-4-2)12(14)8-6-5-7-9-12/h10,14H,3-9H2,1-2H3

InChI Key

CPCOUDFALHSPMH-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)C1(CCCCC1)O

Origin of Product

United States

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